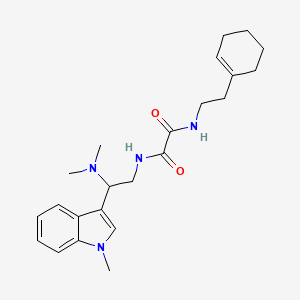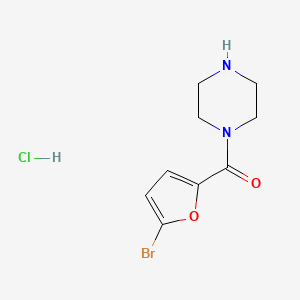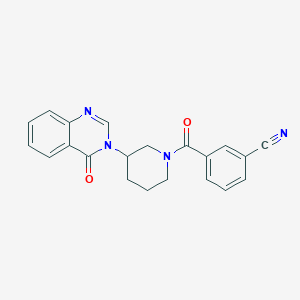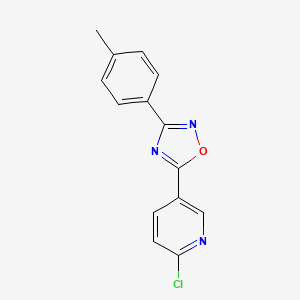
2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of these heterocycles often contributes to the biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyridine ring and an oxadiazole ring connected by a carbon atom. The pyridine ring would have a chlorine atom at the 2-position and the oxadiazole ring would have a 4-methylphenyl group at the 3-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the substituent groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the oxadiazole ring is electron-rich and can undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the polar substituent groups would likely make this compound relatively polar and could influence its solubility, boiling point, and melting point .
科学的研究の応用
Antitubercular Activity
The compound's derivatives have shown promise in combating tuberculosis. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, resistant to isoniazid. These findings suggest potential avenues for designing new anti-TB compounds (Asif, 2014).
Therapeutic Potential
The unique structural features of 1,3,4-oxadiazole, present in the compound, enable effective binding with various enzymes and receptors in biological systems. This interaction facilitates a range of bioactivities, offering therapeutic potential across various medical conditions, including cancer, bacterial infections, hypertension, and more (Verma et al., 2019).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives, akin to the compound , have a wide spectrum of biological activities. These derivatives can be further modified to synthesize more effective and potent drugs. The pharmacological, therapeutic, and biochemical properties of these derivatives depend on their pattern of substitution, offering a range of activities such as anti-diabetic, anti-viral, anti-microbial, anticancer, anti-inflammatory, and more (Jalhan et al., 2017).
Synthesis and Pharmacological Applications
Research into the synthesis pathways and pharmacological applications of related compounds highlights the broader synthetic applications and bioavailability of structures like 5H-pyrano[2,3-d]pyrimidine scaffolds. This research is crucial for the synthesis of lead molecules and offers insights into the application of hybrid catalysts (Parmar et al., 2023).
Safety and Hazards
特性
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)13-17-14(19-18-13)11-6-7-12(15)16-8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSIPXISSMHZOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)
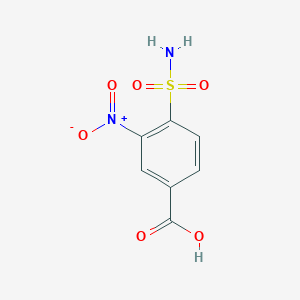
![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)
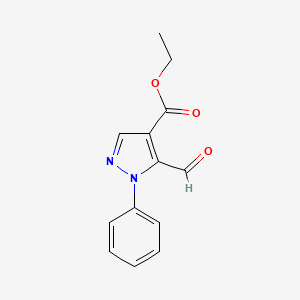

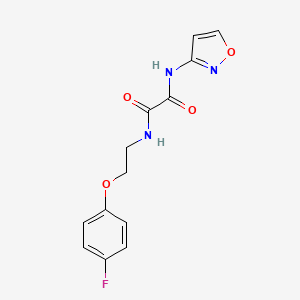
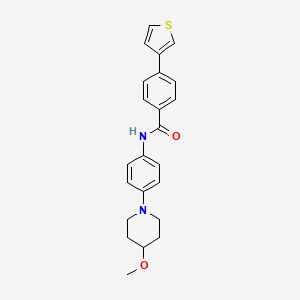

![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)
